molecular formula C14H11BrN4O3S B2723523 4-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide CAS No. 2034322-41-1

4-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2723523
CAS No.: 2034322-41-1
M. Wt: 395.23
InChI Key: QRWZONWAEPIRTK-UHFFFAOYSA-N
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Description

4-Bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide is an organic compound featuring a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps:

  • Starting Materials: The initial compounds used may include 4-bromo-2-thiophenecarboxylic acid and 2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethylamine.

  • Amide Bond Formation: The reaction between 4-bromo-2-thiophenecarboxylic acid and 2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethylamine leads to the formation of an amide bond, resulting in the target compound.

  • Conditions: These reactions may require catalysts, controlled temperatures, and specific solvents to proceed efficiently and yield high purity products.

Industrial Production Methods: Scaling up the production of this compound for industrial purposes would involve optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve a high yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, resulting in sulfoxides or sulfones.

  • Reduction: Reduction reactions can target the bromine substituent, replacing it with a hydrogen atom.

  • Substitution: Nucleophilic substitution reactions can occur at the bromine site, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation Reagents: Hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction Reagents: Sodium borohydride (NaBH₄), catalytic hydrogenation.

  • Substitution Reagents: Organolithium or Grignard reagents for nucleophilic substitutions.

Major Products Formed:

  • Sulfoxides and Sulfones: From oxidation reactions.

  • Debrominated Products: From reduction reactions.

  • Substituted Derivatives: From nucleophilic substitution reactions.

Chemistry:

  • Catalysts: The compound's structure can be modified to act as a catalyst in various organic reactions.

  • Molecular Probes: Used in studying complex molecular interactions.

Biology:

  • Enzyme Inhibitors: Potential use as a selective inhibitor for specific enzymes.

  • Fluorescent Tags: Derivatives can be used as fluorescent tags in cellular imaging.

Medicine:

  • Drug Development: Exploration of its bioactive properties could lead to novel therapeutics.

  • Anticancer Agents: Investigation into its ability to target and inhibit cancer cell growth.

Industry:

  • Material Science: Incorporation into polymers or nanomaterials for enhanced properties.

  • Sensors: Used in developing sensitive and selective chemical sensors.

Comparison with Similar Compounds

  • 4-Bromo-N-ethylthiophene-2-carboxamide: Lacks the pyridopyrimidine group.

  • 2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethanamine: Lacks the thiophene and bromine groups.

Uniqueness: 4-Bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide stands out due to its multifaceted structure, combining bromine, thiophene, and pyridopyrimidine, resulting in a unique set of chemical properties and reactivity

Properties

IUPAC Name

4-bromo-N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN4O3S/c15-8-6-10(23-7-8)12(20)17-4-5-19-13(21)9-2-1-3-16-11(9)18-14(19)22/h1-3,6-7H,4-5H2,(H,17,20)(H,16,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWZONWAEPIRTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)N(C2=O)CCNC(=O)C3=CC(=CS3)Br)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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